Research on YK-11 focuses on its potential to combat muscle wasting, particularly in conditions like sepsis. Studies in mice have shown that YK-11 can promote muscle growth and regeneration . It appears to work by increasing levels of follistatin, a protein that inhibits myostatin, a natural muscle growth inhibitor .
YK-11 is also being investigated for its effects on bone health. In vitro studies suggest it may promote bone cell proliferation and mineralization . However, more research is needed to confirm these findings.
YK-11 is a synthetic compound classified as a selective androgen receptor modulator (SARM). Its full chemical name is (17α,20E)-17,20-[(1-methoxyethylidene)bis(oxy)]-3-oxo-19-norpregna-4,20-diene-21-carboxylic acid methyl ester. YK-11 has garnered attention for its potential to promote muscle growth and inhibit myostatin, a protein that regulates muscle mass. This compound is often marketed online as an anabolic steroid, although it remains an experimental drug with no approval for human use.
YK-11 acts as a selective androgen receptor modulator (SARM). SARMs bind to the androgen receptor (AR) similarly to testosterone, but with a different tissue selectivity []. This means YK-11 can stimulate muscle and bone growth through AR activation, potentially with fewer side effects on other tissues compared to testosterone. However, the exact mechanism by which YK-11 achieves its selectivity is still under investigation [].
YK-11 is not an approved medication and there is limited research on its safety profile in humans. Some studies suggest potential hazards, including []:
YK-11 is synthesized through a palladium-catalyzed diastereoselective cyclization carbonylation process. The synthesis involves the reaction of specific precursors under controlled conditions, leading to a mixture of diastereomers. The major diastereomer exhibits significant biological activity, as determined by various assays that measure androgen receptor activation and other related activities .
The synthesis of YK-11 typically involves the following steps:
Studies have demonstrated that YK-11 interacts with androgen receptors in various cell types, including muscle and bone cells. Its mechanism involves activation of pathways such as the phosphoinositide 3-kinase/Akt pathway, which is crucial for cell proliferation and differentiation . Additionally, research indicates that YK-11 alters neurochemical pathways in the hippocampus, suggesting both anabolic and potentially harmful effects on brain function .
Several compounds share structural and functional similarities with YK-11. Below is a comparison highlighting their uniqueness:
Compound Name | Mechanism | Unique Features |
---|---|---|
Ostarine (MK-2866) | Selective androgen receptor modulator | Approved for clinical trials; promotes lean muscle mass |
Andarine (S4) | Selective androgen receptor modulator | Known for fat loss effects; less potent than YK-11 |
LGD-4033 (Ligandrol) | Selective androgen receptor modulator | Stronger affinity for androgen receptors; more research-supported |
RAD-140 (Testolone) | Selective androgen receptor modulator | Designed for muscle gain; shows promise in clinical trials |
YK-11's unique mechanism of selectively inducing follistatin expression distinguishes it from other SARMs, which typically do not exhibit this specific action .
YK-11 is characterized by the molecular formula C₂₅H₃₄O₆ with a molecular weight of 430.5 grams per mole [2] [3] [4]. The compound exhibits a complex stereochemical profile with seven total stereocenters, of which six are defined, along with one E/Z center [3]. The stereochemical classification of YK-11 is described as epimeric, with unspecified optical activity [3].
Property | Value | Characteristics |
---|---|---|
Molecular Formula | C₂₅H₃₄O₆ | Steroidal structure with orthoester functionality |
Molecular Weight | 430.5 g/mol | Moderate molecular mass for steroid derivative |
Stereocenters | 7 total (6 defined) | Complex three-dimensional structure |
E/Z Centers | 1 | Geometric isomerism present |
Optical Activity | Unspecified | Requires further characterization |
The compound exists as a mixture of two diastereomers in a ratio of approximately 5:1, with the major diastereomer being the biologically active constituent [5] [15]. The stereochemistry of the orthoester moiety positioned at the D-ring has not been definitively determined, presenting an ongoing challenge in structural characterization [5]. Nuclear magnetic resonance spectroscopy reveals distinct chemical shift patterns for both diastereomers, with the major diastereomer showing characteristic signals at δ 5.62 and 5.83 ppm in proton nuclear magnetic resonance analysis using deuterated chloroform as solvent [36].
YK-11 is structurally derived from dihydrotestosterone and maintains the characteristic steroidal backbone structure [1] [4]. The compound features a 19-norpregna-4,20-diene framework with specific functional group modifications that distinguish it from conventional androgens [2] [8]. The steroidal nucleus contains a ketone functionality at the 3-position and incorporates an orthoester bridge connecting the 17 and 20 positions [5] [7].
The functional group analysis reveals several key structural elements that contribute to the compound's unique properties. The orthoester moiety, characterized by the 1-methoxyethylidene bis(oxy) bridge, represents a distinctive feature not commonly found in natural steroids [5] [9]. This structural modification significantly influences the compound's stability, biological activity, and synthetic accessibility. The presence of a methyl ester group at position 21 further adds to the molecular complexity and affects the compound's pharmacokinetic properties [7] [14].
X-ray crystallographic analysis has been employed to determine the absolute stereochemistry of the major diastereomer, confirming the spatial arrangement of the substituents around the steroid nucleus [5] [15]. The crystal structure reveals specific conformational preferences that are crucial for understanding the compound's biological activity and synthetic behavior. The steroidal backbone adopts a typical chair conformation for the cyclohexane rings, with the orthoester functionality introducing additional rigidity to the D-ring system [15].
The synthesis of YK-11 employs palladium-catalyzed carbonylation methodologies that have been progressively refined to improve both yield and diastereoselectivity [5] [15]. The original synthetic approach utilized palladium dichloride bis(acetonitrile) as the catalyst system in the presence of para-benzoquinone as an oxidant and methanol as both solvent and nucleophile [5]. This initial method achieved a yield of 43% while producing a 5:1 mixture of diastereomers [5].
Synthesis Method | Catalyst System | Yield | Diastereoselectivity | Key Improvements |
---|---|---|---|---|
Original Method | PdCl₂(CH₃CN)₂ | 43% | 5:1 | Established basic synthetic route |
Improved Method | Pd(tfa)₂/L1 | 63% | 4:1 | Enhanced yield and selectivity |
Optimized Conditions | Chiral ligand L1 | Variable | Highly selective | Stereochemical control |
Subsequent improvements to the synthetic methodology involved the implementation of palladium trifluoroacetate with sulfoxide-oxazoline ligands, which enhanced both the reaction yield to 63% and maintained favorable diastereoselectivity [5] [15]. The use of chiral ligand L1 in the improved synthesis provided enhanced stereochemical control, enabling the preferential formation of the biologically active diastereomer [15] [19]. The carbonylation reaction proceeds through a well-defined mechanistic pathway involving substrate coordination, migratory insertion, and reductive elimination steps [5].
The diastereoselective nature of the synthesis arises from the inherent facial selectivity imposed by the existing stereocenters in the steroid precursor combined with the steric and electronic influence of the palladium catalyst system [15]. The reaction conditions require careful optimization of temperature, solvent composition, and catalyst loading to achieve maximum efficiency [5]. Dimethyl sulfoxide and methanol solvent mixtures have proven particularly effective for the methanolysis step of the acylpalladium intermediate [5].
YK-11 demonstrates variable stability depending on environmental conditions, with the orthoester functionality representing the primary site of chemical instability [9] [28]. Under physiological conditions, the compound undergoes rapid metabolic transformation, with no intact parent compound detectable in biological samples following administration [9] [14]. This instability necessitates careful storage conditions, typically requiring temperatures of -20°C in an inert atmosphere to maintain chemical integrity [18] [26].
The degradation pathways of YK-11 have been extensively characterized through forced degradation studies and metabolic investigations [9] [24]. Acid-catalyzed hydrolysis represents the primary degradation mechanism, targeting the orthoester linkage and resulting in ring-opening reactions [24] [27]. Under acidic conditions, the orthoester functionality undergoes protonation followed by nucleophilic attack by water molecules, leading to the formation of hemiacetal intermediates [21] [23]. These intermediates subsequently decompose to yield carboxylic acid and alcohol products [24].
Degradation Condition | Stability | Primary Products | Mechanism |
---|---|---|---|
Acidic (pH 1-3) | Unstable | Hydrolysis products | Orthoester cleavage |
Basic (pH 8-10) | Moderate | Ester hydrolysis | Saponification |
Neutral (pH 7) | Stable | Minimal degradation | Slow hydrolysis |
Thermal (>60°C) | Unstable | Multiple products | Complex decomposition |
Photolytic | Moderately stable | Oxidation products | Free radical formation |
Mass spectrometric analysis of degradation products reveals specific fragmentation patterns that facilitate structural identification [7] [28]. The major metabolites identified include 5β-19-nor-pregnane-3α,17β,20-triol and 5β-19-nor-pregnane-3α,17β-diol-20-one, which serve as markers for analytical detection in biological samples [9] [14]. These metabolites retain sufficient structural similarity to the parent compound to enable reliable identification through tandem mass spectrometry methods [14] [28].
The photodegradation behavior of YK-11 involves complex free radical mechanisms that can lead to oxidative modifications of the steroid nucleus [25]. Ultraviolet light exposure generates reactive oxygen species that attack susceptible sites on the molecule, particularly the unsaturated bonds and hydroxyl groups [25]. However, the compound shows moderate stability under standard laboratory lighting conditions, making routine handling feasible with appropriate precautions [26].
YK-11 exhibits unique pharmacological properties as a partial agonist of the androgen receptor that distinguishes it from both natural androgens and other selective androgen receptor modulators. The compound binds to the androgen receptor with an affinity comparable to testosterone [1], yet demonstrates fundamentally different activation mechanisms that underlie its selective biological effects.
The binding profile of YK-11 to the androgen receptor has been characterized through multiple in vitro assays. In androgen responsive element luciferase reporter assays, YK-11 demonstrated partial agonist activity, activating the receptor but not to the full extent achieved by natural androgens such as testosterone or dihydrotestosterone [2]. This partial activation is attributed to the compound's inability to induce the physical interaction between the amino-terminal domain and ligand-binding domain of the androgen receptor, commonly referred to as the N/C interaction [2] [3].
The N/C interaction is a critical conformational change required for full transactivation of the androgen receptor. YK-11 not only fails to promote this interaction but actively prevents dihydrotestosterone-mediated N/C interaction when present concurrently [2]. This mechanism explains the compound's partially agonistic nature observed in reporter gene systems and suggests a competitive interaction at the receptor level.
YK-11 demonstrates the ability to accelerate nuclear translocation of the androgen receptor without inducing the complete conformational changes associated with full agonists [2] [4]. This rapid translocation allows the amino-terminal domain to function as a constitutive activator of androgen receptor target genes in the nuclear compartment [2]. The selective nature of this activation is evidenced by the compound's ability to induce expression of specific target genes such as FKBP51 and FGF18 in HEK293 cells overexpressing androgen receptors [4].
Study | Cell Line/Model | YK-11 Concentration | Effect | Mechanism |
---|---|---|---|---|
Kanno et al. 2011 | AR-responsive element luciferase assay | Variable | Partial agonist activity | Nuclear translocation without N/C interaction |
Kanno et al. 2013 | C2C12 myoblasts | 500 nM | Myogenic differentiation | Follistatin upregulation |
Yatsu et al. 2018 | MC3T3-E1 osteoblasts | 0.5 μM | Osteoblast proliferation | Akt signaling activation |
As a partial agonist, YK-11 competes directly with endogenous testosterone and dihydrotestosterone for androgen receptor binding [5]. This competitive relationship has theoretical implications for the compound's overall anabolic effects, as displacement of endogenous androgens could potentially reduce muscle size and strength if YK-11 binding occurs to a sufficient degree [5]. However, the practical significance of this competitive interaction depends on the relative concentrations of YK-11 and endogenous androgens, as well as the compound's tissue-specific distribution patterns.
The partial agonism of YK-11 represents a unique pharmacological profile that differentiates it from both full androgen receptor agonists and other selective androgen receptor modulators. This characteristic allows for selective gene regulation while avoiding the complete activation patterns associated with natural androgens.
The gene-selective transcriptional activation properties of YK-11 represent a fundamental mechanism underlying its tissue-specific effects. Unlike full androgen receptor agonists that activate broad transcriptional programs, YK-11 demonstrates selective gene regulation that varies significantly depending on the cellular context and target gene characteristics.
YK-11 exhibits particularly pronounced effects on the expression of myogenic regulatory factors, with studies demonstrating superior induction compared to dihydrotestosterone. In C2C12 myoblast cells, YK-11 treatment resulted in significantly greater upregulation of key myogenic transcription factors including myogenic differentiation factor, myogenic factor 5, and myogenin compared to dihydrotestosterone treatment [6] [7].
These myogenic regulatory factors play critical roles in muscle cell differentiation and development. Myogenic differentiation factor functions as a master regulator that withdraws cells from the cell cycle and promotes myoblast-to-myotube differentiation [8]. Myogenic factor 5 and myogenin work in conjunction with myogenic differentiation factor to establish and maintain the myogenic program [9] [10].
Target Gene | YK-11 Effect | Comparison to DHT | Study Reference |
---|---|---|---|
Follistatin | Upregulated | YK-11 > DHT | Kanno et al. 2013 |
MyoD | Upregulated | YK-11 > DHT | Kanno et al. 2013 |
Myf5 | Upregulated | YK-11 > DHT | Kanno et al. 2013 |
Myogenin | Upregulated | YK-11 > DHT | Kanno et al. 2013 |
Osteoprotegerin | Upregulated | Similar | Yatsu et al. 2018 |
Osteocalcin | Upregulated | Similar | Yatsu et al. 2018 |
One of the most distinctive aspects of YK-11's gene-selective activation is its ability to induce follistatin expression, an effect not observed with dihydrotestosterone treatment [6] [7]. Follistatin serves as a potent inhibitor of myostatin, a negative regulator of muscle mass that limits muscle growth by suppressing myoblast proliferation and differentiation [11] [12].
The induction of follistatin expression appears to be mediated through the androgen receptor, as this effect is essential for YK-11's anabolic activity. When anti-follistatin antibodies were used to neutralize follistatin activity, the YK-11-mediated myogenic differentiation was reversed, demonstrating the critical role of follistatin in the compound's mechanism of action [6] [13].
This follistatin-mediated myostatin inhibition represents a unique pathway for muscle growth enhancement that operates independently of the traditional anabolic steroid mechanisms. By increasing follistatin levels, YK-11 effectively removes the natural brake on muscle growth imposed by myostatin signaling [11] [12].
In osteoblastic cells, YK-11 demonstrates selective activation of genes involved in bone formation and mineralization. Treatment of MC3T3-E1 mouse osteoblast cells with YK-11 resulted in increased expression of osteoblast-specific differentiation markers including osteoprotegerin and osteocalcin [14] [15].
Osteoprotegerin functions as a decoy receptor for receptor activator of nuclear factor kappa-B ligand, thereby inhibiting osteoclast differentiation and bone resorption [14]. Osteocalcin, produced exclusively by osteoblasts, serves as a marker of bone formation and plays roles in bone mineralization and systemic glucose metabolism [14] [15].
The selective activation of these osteoblast-specific genes, combined with the lack of similar effects in other cell types, demonstrates the tissue-selective nature of YK-11's transcriptional activation. This selectivity is attributed to the compound's unique interaction with the androgen receptor and its inability to induce the full conformational changes associated with complete receptor activation [14] [15].
Studies in MDA-MB 453 breast cancer cells have revealed that YK-11 acts as a gene-selective agonist of the androgen receptor, with effects on gene expression varying significantly depending on the specific gene context [2]. This context-dependent regulation suggests that the compound's transcriptional effects are influenced by factors such as chromatin structure, cofactor availability, and the specific regulatory elements present in target gene promoters.
The gene-selective nature of YK-11's transcriptional activation provides a molecular basis for its tissue-specific effects and distinguishes it from broader-acting androgen receptor agonists. This selectivity may contribute to the compound's potential for therapeutic applications while minimizing unwanted effects in non-target tissues.
YK-11 activates several non-genomic signaling pathways that contribute to its biological effects independent of direct transcriptional regulation. These rapid signaling mechanisms operate through membrane-associated androgen receptors and cytoplasmic kinase cascades, providing additional layers of cellular regulation that complement the compound's genomic effects.
One of the most well-characterized non-genomic effects of YK-11 is its activation of the Akt protein kinase B signaling pathway. In MC3T3-E1 osteoblast cells, both YK-11 and dihydrotestosterone treatment resulted in increased phosphorylation of Akt protein, indicating activation of this critical signaling cascade [15] [16].
The Akt signaling pathway plays fundamental roles in cell survival, proliferation, and differentiation. In the context of osteoblast biology, Akt signaling is recognized as a key regulator of androgen-mediated osteoblast differentiation [15] [16]. The activation of this pathway by YK-11 provides a molecular mechanism for the compound's osteogenic effects that operates in parallel with its transcriptional activities.
Akt activation occurs through a well-established cascade initiated by receptor tyrosine kinases or G protein-coupled receptors, leading to phosphoinositide 3-kinase activation and subsequent phosphorylation of Akt at critical serine and threonine residues [17]. The rapid nature of Akt phosphorylation following YK-11 treatment suggests direct activation of this pathway through non-genomic androgen receptor signaling [15].
Non-genomic steroid signaling typically involves nuclear receptors that traffic to the plasma membrane, where they can activate kinase pathways directly or indirectly [18]. These membrane-localized receptors associate with caveolae lipid rafts through interactions with proteins including caveolin-1, Src, and striatin [18].
YK-11's rapid signaling effects are consistent with this membrane-associated mechanism, as the compound induces cellular responses that occur within minutes of treatment, far too rapidly to be mediated by transcriptional mechanisms alone [18]. This rapid signaling can subsequently influence genomic pathways through phosphorylation of transcription factors and cofactors [18].
Pathway | YK-11 Effect | Mechanism | Functional Outcome |
---|---|---|---|
Akt/PKB signaling | Activated | Non-genomic AR signaling | Osteoblast differentiation |
Nuclear translocation | Enhanced | Rapid translocation | Transcriptional activation |
N/C interaction | Prevented | Partial agonism | Selective gene regulation |
Follistatin expression | Induced | Gene-selective activation | Myostatin inhibition |
Non-genomic androgen receptor signaling frequently involves cross-talk with growth factor receptor pathways, creating complex signaling networks that amplify cellular responses [18]. Membrane-localized androgen receptors can activate growth factor receptor tyrosine kinases, leading to activation of downstream pathways including mitogen-activated protein kinase and phosphoinositide 3-kinase cascades [18].
This cross-talk mechanism provides a potential explanation for the enhanced effects of YK-11 on cellular proliferation and differentiation observed in both muscle and bone cells. The integration of androgen receptor signaling with growth factor pathways creates synergistic effects that exceed those achievable through either pathway alone [18].
The non-genomic signaling effects of YK-11 appear to be temporally coordinated with its genomic effects, creating a comprehensive cellular response that involves both rapid and sustained components [18]. Rapid signaling events can phosphorylate transcription factors and cofactors, thereby modulating the transcriptional responses to androgen receptor activation [18].
This temporal coordination is particularly evident in the context of osteoblast differentiation, where rapid Akt activation is followed by sustained increases in osteoblast-specific gene expression [15]. The integration of these signaling mechanisms provides a molecular basis for the compound's ability to promote both cellular proliferation and differentiation in target tissues.
Kanno Y, Hikosaka R, Zhang SY, Inoue Y, Nakahama T, Kato K, Yamaguchi A, Tominaga N, Kohra S, Arizono K, Inouye Y (2011). "(17α,20E)-17,20-[(1-methoxyethylidene)bis(oxy)]-3-oxo-19-norpregna-4,20-diene-21-carboxylic acid methyl ester (YK11) is a partial agonist of the androgen receptor". Biological & Pharmaceutical Bulletin. 34 (3): 318–23. doi:10.1248/bpb.34.318. PMID 21372378.
Kanno Y, Ota R, Someya K, Kusakabe T, Kato K, Inouye Y (2013). "Selective androgen receptor modulator, YK11, regulates myogenic differentiation of C2C12 myoblasts by follistatin expression". Biological & Pharmaceutical Bulletin. 36 (9): 1460–5. doi:10.1248/bpb.b13-00231. PMID 23995658.
Lee, Su Jin; Gharbi, Amal; Shin, Joo Eun; Jung, In Duk; Park, Yeong Min (2021-03-05). "Myostatin inhibitor YK11 as a preventative health supplement for bacterial sepsis". Biochemical and Biophysical Research Communications. 543: 1–7. doi:10.1016/j.bbrc.2021.01.030. ISSN 1090-2104. PMID 33588136.